molecular formula C10H19FN2O2 B2364423 Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate CAS No. 1356342-41-0

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate

Cat. No.: B2364423
CAS No.: 1356342-41-0
M. Wt: 218.272
InChI Key: QHVIBSNJHHGNCZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate include:

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of the compound, making it more effective in various applications .

Properties

IUPAC Name

tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVIBSNJHHGNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955555-01-7
Record name rac-tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate
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